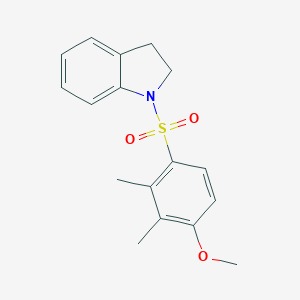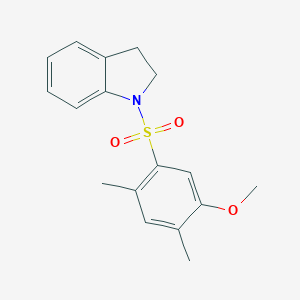
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound is a sulfonamide derivative that contains a thienylmethyl group and a bromine atom. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has been widely used in scientific research applications due to its unique properties. It has been studied as a potential inhibitor of various enzymes such as carbonic anhydrases, which play a crucial role in various physiological processes. This compound has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as glaucoma, epilepsy, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that this compound acts as an inhibitor of various enzymes by binding to their active sites. It has also been suggested that this compound may interfere with the function of ion channels and receptors in the cell membrane, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which play a crucial role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its unique properties. This compound has been shown to have a high affinity for various enzymes and receptors, making it a useful tool for studying their function. Additionally, this compound is relatively easy to synthesize and has a relatively high yield. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, glaucoma, and neurological disorders. Another potential direction is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, the study of the biochemical and physiological effects of this compound in different cell types and animal models may provide new insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonamide with 2-thienylmethanamine in the presence of a base such as sodium hydride. The reaction results in the formation of the desired compound with a yield of around 60%.
Propiedades
Fórmula molecular |
C13H14BrNO2S2 |
|---|---|
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
2-bromo-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14BrNO2S2/c1-9-6-12(14)13(7-10(9)2)19(16,17)15-8-11-4-3-5-18-11/h3-7,15H,8H2,1-2H3 |
Clave InChI |
NCYGDRBCXAPAEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CS2 |
SMILES canónico |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)




![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)


